Octacosyl (E)-ferulate

Übersicht

Beschreibung

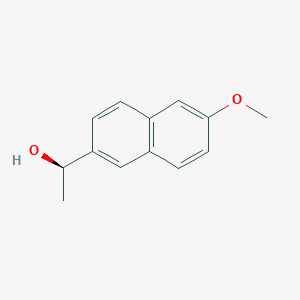

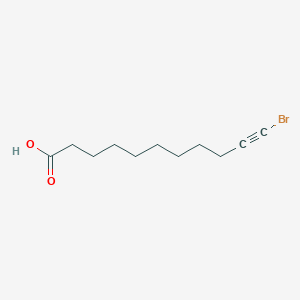

Octacosyl (E)-ferulate is a naturally occurring compound found in various plants. It is an ester formed from ferulic acid and octacosanol. This compound is known for its anti-inflammatory and antioxidant properties, making it a subject of interest in various scientific research fields.

Wirkmechanismus

Target of Action

Octacosyl (E)-ferulate, also known as Octacosyl ferulate, is a straight-chain aliphatic 28-carbon primary fatty alcohol . It is used as a nutritional supplement and is the main component of a natural product wax extracted from plants .

Mode of Action

It is reported to possess cholesterol-lowering effects, antiaggregatory properties, cytoprotective use, and ergogenic properties . It may improve oxygen utilization by muscle cells and lower lactic acid accumulation during exercise .

Biochemical Pathways

It is known that oxidative phosphorylation (oxphos) is a key element of bioenergetics, extensively studied to resolve the mechanisms of energy transduction in the mitochondrial electron transfer system and analyze various modes of mitochondrial respiratory control .

Pharmacokinetics

Pharmacokinetic equations describe the relationships between the dosage regimen and the profile of drug concentration in the blood over time .

Result of Action

It is reported to possess cholesterol-lowering effects, antiaggregatory properties, cytoprotective use, and ergogenic properties . These effects suggest that this compound may have potential therapeutic applications.

Action Environment

It is known that the bioavailability and efficacy of many drugs can be influenced by factors such as diet, lifestyle, and the presence of other medications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Octacosyl (E)-ferulate can be synthesized through the esterification of ferulic acid with octacosanol. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of octacosyl ferulate involves similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography, ensures high yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Octacosyl (E)-ferulate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Reagents such as sodium hydroxide and other nucleophiles are employed.

Major Products Formed

The major products formed from these reactions include various derivatives of ferulic acid and octacosanol, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Octacosyl (E)-ferulate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study esterification and other organic reactions.

Biology: Its anti-inflammatory properties make it a candidate for studying inflammation pathways.

Industry: It is used in the formulation of cosmetics and skincare products due to its antioxidant properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Octyl ferulate

- Ethyl ferulate

- Methyl ferulate

Uniqueness

Octacosyl (E)-ferulate stands out due to its long carbon chain, which enhances its lipophilicity and allows for better integration into lipid membranes. This property makes it more effective in certain applications, such as in skincare products, compared to its shorter-chain counterparts .

Eigenschaften

IUPAC Name |

octacosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H66O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-33-42-38(40)32-30-35-29-31-36(39)37(34-35)41-2/h29-32,34,39H,3-28,33H2,1-2H3/b32-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGLOISSVVAGBD-NHQGMKOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H66O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35321-71-2 | |

| Record name | Cluytyl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035321712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action attributed to Octacosyl ferulate in the context of tumor promotion?

A1: Research suggests that Octacosyl ferulate exhibits inhibitory effects on tumor promotion induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). This inhibitory action is linked to the compound's ability to suppress protein kinase C (PK-C) activity. PK-C is recognized as an intracellular target of TPA, and Octacosyl ferulate has demonstrated concentration-dependent inhibition of histone III-S phosphorylation by PK-C. []

Q2: Has Octacosyl ferulate demonstrated any notable antimicrobial activity?

A2: Yes, studies have shown that Octacosyl ferulate exhibits significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.125 mg/mL. Notably, weaker activity has been observed against other bacterial strains, including Pseudomonas aeruginosa, Escherichia coli, and Enterococcus faecalis. []

Q3: Beyond tumor promotion and antimicrobial effects, are there other biological activities associated with Octacosyl ferulate?

A3: Research indicates that Octacosyl ferulate, alongside other flavonoids and isoflavonoids isolated from the root bark of Erythrina abyssinica, displays antiplasmodial properties. [] This finding suggests potential applications in malaria research.

Q4: What is the structural characterization of Octacosyl ferulate?

A4: While the provided research excerpts don't explicitly state the molecular formula and weight, they consistently refer to its isolation and characterization using techniques like NMR, GC-MS, and comparison with existing literature. This implies that the compound's structural identity is well-established within the scientific community. For a precise molecular formula and weight, referring to chemical databases or publications specifically dedicated to Octacosyl ferulate characterization would be beneficial.

Q5: From which natural sources has Octacosyl ferulate been isolated?

A5: The provided research highlights the isolation of Octacosyl ferulate from various plant sources, including:

- Prunus davidiana (Pruni Cortex): The methanol extract of Pruni Cortex yielded Octacosyl ferulate as the active component responsible for inhibiting tumor promotion. []

- Synadenium glaucescens: Isolation from both the root and stem barks of this plant species has been reported. []

- Erythrina abyssinica: Found in the root bark, contributing to the observed antiplasmodial activity. []

- Euphorbia fischeriana: Isolated from the dried roots of the plant. [, ]

- Bauhinia racemosa: Identified as one of the constituents present in the root bark. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]-](/img/structure/B172561.png)